2,5-Dimethoxy-4-methylbenzoic acid

Description

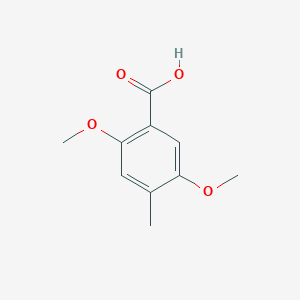

Structural Significance within the Benzoic Acid Class

The structure of 2,5-Dimethoxy-4-methylbenzoic acid is characterized by a benzene (B151609) ring substituted with a carboxyl group, two methoxy (B1213986) groups at positions 2 and 5, and a methyl group at position 4. This specific substitution pattern distinguishes it from other benzoic acid derivatives and influences its electronic and steric properties. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, while their positions dictate the regioselectivity of further chemical transformations.

Below is a table summarizing the key physicochemical properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| This compound | C10H12O4 | 196.20 | Not specified |

| 2,5-Dimethoxybenzoic acid | C9H10O4 | 182.17 | 76-78 sigmaaldrich.com |

| p-Toluic acid (4-Methylbenzoic acid) | C8H8O2 | 136.15 | Not specified |

Historical Development of Synthetic Routes and Characterization

The synthesis of this compound typically involves the oxidation of the corresponding aldehyde, 2,5-Dimethoxy-4-methylbenzaldehyde (B127970). One documented method for preparing the aldehyde intermediate involves the reaction of 2,5-dimethoxytoluene (B1361827) with N-methylformanilide and phosphorus oxychloride. chemicalbook.com The resulting aldehyde can then be oxidized to the carboxylic acid.

Characterization of this compound and its precursors relies on standard analytical techniques. Spectroscopic methods are crucial for confirming the structure of these compounds.

| Compound | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | IR (cm⁻¹) | Mass Spec (m/z) |

|---|---|---|---|---|

| 2,5-Dimethoxybenzoic acid | Not specified | Not specified | Not specified | 182 (M+) nih.gov |

| 4-Methylbenzoic acid | 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H) rsc.org | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 rsc.org | Not specified | Not specified |

Role as a Precursor and Building Block in Complex Molecular Architectures

Benzoic acids, in general, are important precursors for a wide array of natural products and synthetic compounds. tu-braunschweig.de They can be biogenetically derived from cinnamic acid through side-chain degradation. tu-braunschweig.de Substituted benzoic acids like this compound serve as versatile intermediates in organic synthesis. For instance, 2,5-dimethoxybenzoic acid has been utilized in the synthesis of the galbulimima alkaloid GB 13. sigmaaldrich.com

The related compound, 2,5-Dimethoxy-4-methylbenzaldehyde, has been used in the preparation of phenylamine derivatives. chemicalbook.com Furthermore, compounds with similar substitution patterns, such as 2,4-Dimethoxy-5-methylbenzoic acid, are recognized as valuable building blocks for fine and specialty chemicals. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZIMKOKTLDCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513290 | |

| Record name | 2,5-Dimethoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32176-94-6 | |

| Record name | 2,5-Dimethoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethoxy 4 Methylbenzoic Acid

Established Synthetic Pathways

These pathways commence with precursors that already possess the 2,5-dimethoxy-4-methylbenzene framework, requiring only the modification or introduction of the carboxylic acid group.

A primary route to 2,5-Dimethoxy-4-methylbenzoic acid involves the oxidation of a benzylic carbon atom. Research has identified 4-hydroxymethyl-2,5-dimethoxytoluene as a key precursor. mdma.ch While this benzylic alcohol can be oxidized to the corresponding aldehyde, 2,5-dimethoxy-4-methylbenzaldehyde (B127970), using reagents like selenium dioxide, alternative oxidation procedures can directly yield the desired carboxylic acid. mdma.ch

Strong oxidizing agents are typically employed for the conversion of benzylic alcohols or the methyl group of toluene derivatives directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this transformation, capable of oxidizing alkyl chains attached to an aromatic ring to a carboxyl group, provided a benzylic hydrogen is present. masterorganicchemistry.com The reaction is typically performed under heating in a neutral or alkaline aqueous solution, followed by acidification to yield the carboxylic acid.

| Precursor | Oxidizing Agent | Product | Reference |

| 4-hydroxymethyl-2,5-dimethoxytoluene | Strong Oxidants (e.g., KMnO₄) | This compound | mdma.chmasterorganicchemistry.com |

| 2,5-Dimethoxy-4-methyltoluene | Strong Oxidants (e.g., KMnO₄) | This compound | masterorganicchemistry.com |

This two-step approach first introduces a formyl group onto the aromatic ring, which is then oxidized. The synthesis of the key intermediate, 2,5-dimethoxy-4-methylbenzaldehyde, is achieved from 2,5-dimethoxytoluene (B1361827) via the Gattermann reaction. mdma.ch This electrophilic aromatic substitution reaction uses hydrogen cyanide and a Lewis acid catalyst (e.g., aluminium chloride) to formylate the activated aromatic ring, yielding the aldehyde in high yield. mdma.ch

The subsequent step is the oxidation of the aldehyde to the carboxylic acid. This is a standard transformation in organic synthesis that can be achieved with a variety of oxidizing agents. Potassium permanganate is a common choice for this conversion. researchgate.netsemanticscholar.org The reaction typically proceeds under mild conditions and provides the corresponding benzoic acid in good yield. Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous permanganate and the organic aldehyde. semanticscholar.org

| Intermediate | Oxidizing Agent | Product | Reference |

| 2,5-dimethoxy-4-methylbenzaldehyde | Potassium Permanganate (KMnO₄) | This compound | researchgate.netsemanticscholar.org |

Persulfate oxidation reactions, particularly the Elbs persulfate oxidation, provide a method for introducing a hydroxyl group onto a phenolic ring. This methodology is relevant in the synthesis of related compounds like asaronic acid (2,4,5-trimethoxybenzoic acid), where an alkaline potassium persulfate solution is used to hydroxylate a precursor like 2-hydroxy-4-methoxy benzoic acid at the 5-position. ias.ac.in The resulting dihydroxy intermediate is then fully methylated to yield the final product. ias.ac.in

While the Elbs reaction is specific to phenols, persulfate salts can also be used to directly oxidize benzylic C-H bonds. Potassium persulfate (K₂S₂O₈), often in the presence of a catalyst, can oxidize substituted toluenes to their corresponding benzoic acids. This proceeds via a radical mechanism involving the sulfate (B86663) radical anion (SO₄•⁻). This approach allows for the direct conversion of 2,5-dimethoxy-4-methyltoluene to this compound.

| Precursor | Reagent | Key Transformation | Reference |

| 2-hydroxy-4-methoxy benzoic acid | Potassium Persulfate | Hydroxylation (Elbs Oxidation) | ias.ac.in |

| 2,5-Dimethoxy-4-methyltoluene | Potassium Persulfate | Benzylic Oxidation | mdpi.com |

Strategic Derivatization of Related Benzoic Acid Scaffolds

An alternative synthetic philosophy involves starting with a more readily available benzoic acid derivative and introducing the required substituents in a stepwise manner.

This strategy involves the synthesis of a halogenated dimethoxybenzoic acid, which serves as a handle for introducing the final methyl group. For example, 2-bromo-4,5-dimethoxybenzoic acid can be prepared from 3,4-dimethoxy-toluene through a sequence of bromination followed by potassium permanganate oxidation of the methyl group. google.com

The crucial step is the conversion of the halogen substituent (e.g., bromine) to a methyl group. This can be accomplished using modern cross-coupling reactions. Organometallic methods such as Suzuki coupling (using a methylboronic acid derivative and a palladium catalyst) or Stille coupling (using a methylstannane reagent) are powerful tools for forming carbon-carbon bonds and could be employed to methylate the aromatic ring, thus completing the synthesis.

| Precursor | Key Reactions | Product |

| 3,4-Dimethoxytoluene | 1. Ring Bromination2. Methyl Group Oxidation3. Cross-Coupling (e.g., Suzuki) | This compound |

This approach builds the target molecule from a simpler, highly functionalized benzoic acid core, such as 2,5-dihydroxybenzoic acid (gentisic acid). nih.gov The synthesis involves two key transformations: O-methylation of the hydroxyl groups and C-methylation of the aromatic ring.

The hydroxyl groups of gentisic acid or its corresponding ester can be readily converted to methoxy (B1213986) groups using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. This yields 2,5-dimethoxybenzoic acid. chemsrc.comnih.govsigmaaldrich.com The subsequent introduction of a methyl group at the 4-position is a more challenging step. A Friedel-Crafts alkylation reaction could potentially achieve this C-methylation. mercer.edu Given that the 2,5-dimethoxy substitution pattern strongly activates the ring towards electrophilic aromatic substitution, careful control of reaction conditions would be necessary to ensure selective methylation at the desired C-4 position and to avoid polysubstitution. mercer.eduedubirdie.com

| Precursor | Key Reactions | Intermediate/Product |

| 2,5-Dihydroxybenzoic acid | O-Methylation (e.g., with Dimethyl Sulfate) | 2,5-Dimethoxybenzoic acid |

| 2,5-Dimethoxybenzoic acid | C-Methylation (e.g., Friedel-Crafts) | This compound |

Emerging Synthetic Approaches and Catalytic Systems

Modern organic synthesis is increasingly moving towards methods that offer high selectivity and efficiency through the use of advanced catalytic systems. For the synthesis of this compound and related structures, emerging approaches often focus on a two-step sequence: the introduction of a formyl group (-CHO) onto a precursor molecule, followed by its oxidation to a carboxylic acid (-COOH).

A common precursor for this synthesis is 2,5-dimethoxytoluene. The introduction of the formyl group at the 4-position is typically achieved through electrophilic aromatic substitution reactions. One of the most effective methods for this transformation is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. jk-sci.comchemistrysteps.comwikipedia.org The resulting intermediate, 2,5-dimethoxy-4-methylbenzaldehyde, is then oxidized to the final carboxylic acid product. mdma.ch

The Vilsmeier-Haack reaction is favored for its reliability with electron-rich substrates like 2,5-dimethoxytoluene, where the methoxy groups strongly activate the aromatic ring towards electrophilic attack. wikipedia.orgthieme-connect.de Alternative formylation methods like the Gattermann reaction, which uses hydrogen cyanide and a Lewis acid, can also be employed to synthesize the aldehyde intermediate. mdma.ch

Acid-Catalyzed Reactions and Reaction Condition Optimization

The formylation of 2,5-dimethoxytoluene via the Vilsmeier-Haack reaction serves as a key example of a reaction proceeding under acidic, electrophilic conditions. The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from DMF and POCl₃. chemistrysteps.comwikipedia.org This reagent is a moderately strong electrophile that reacts selectively with activated aromatic rings.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the intermediate aldehyde. Key parameters that are typically adjusted include the reaction temperature, the molar ratio of the reactants, and the choice of solvent. The reactivity of the aromatic substrate dictates the necessary reaction temperature, which can range from below 0°C to over 80°C. jk-sci.com For highly activated substrates like 2,5-dimethoxytoluene, milder conditions are generally sufficient.

The table below illustrates typical variables considered during the optimization of a Vilsmeier-Haack formylation reaction.

| Parameter | Condition A (Low Temp) | Condition B (High Temp) | Rationale for Optimization |

| Substrate | 2,5-Dimethoxytoluene | 2,5-Dimethoxytoluene | N/A |

| Formylating Agent | DMF / POCl₃ | DMF / POCl₃ | Standard reagents for Vilsmeier-Haack. chemistrysteps.com |

| Molar Ratio (Substrate:DMF:POCl₃) | 1 : 1.5 : 1.5 | 1 : 1.2 : 1.2 | Adjusting stoichiometry to minimize side reactions and ensure complete conversion. |

| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Solvent choice affects reagent solubility and allows for different temperature ranges. |

| Temperature | 0°C to Room Temp | 80°C | Lower temperatures can increase selectivity for highly reactive substrates; higher temperatures may be needed for less reactive ones. jk-sci.com |

| Reaction Time | 4 - 6 hours | 1 - 2 hours | Higher temperatures typically lead to shorter reaction times. |

| Workup | Aqueous sodium acetate quench | Aqueous sodium bicarbonate quench | Neutralization of the reaction mixture and hydrolysis of the iminium intermediate to the aldehyde. jk-sci.com |

The second step, the oxidation of 2,5-dimethoxy-4-methylbenzaldehyde to this compound, can also be optimized. While strong oxidants are effective, milder, and more selective methods are preferred. An efficient method involves the use of basic hydrogen peroxide in methanol (B129727), which is particularly effective for electron-rich aromatic aldehydes. researchgate.netresearchgate.net Optimization here involves controlling the temperature, concentration of H₂O₂, and the amount of base to achieve high conversion without significant side-product formation.

Considerations for Scalable Synthesis and Industrial Relevance

For a synthetic route to be industrially viable, several factors beyond the laboratory-scale yield must be considered. These include the cost and availability of raw materials, process safety, capital equipment costs, and waste management.

The synthesis of this compound from 2,5-dimethoxytoluene is a feasible industrial process. The starting materials for both the formylation and subsequent oxidation steps are generally available commodity chemicals.

Key Industrial Considerations:

Raw Material Sourcing: 2,5-Dimethoxytoluene, DMF, POCl₃, and common oxidants like hydrogen peroxide are produced on a large scale. Their cost-effectiveness is a primary advantage.

Process Safety: The Vilsmeier-Haack reaction is exothermic and involves corrosive reagents like POCl₃, which requires specialized handling and equipment, such as glass-lined or corrosion-resistant reactors. Careful control of temperature and addition rates is critical to manage the reaction's thermal profile.

Reaction Solvents: The use of halogenated solvents like dichloromethane is common but faces increasing environmental and regulatory scrutiny. Process development for industrial scale-up would likely explore alternative solvents or solvent-free conditions to improve the process's green credentials.

Product Isolation and Purification: On a large scale, purification by crystallization is preferred over chromatographic methods used in the lab. The solid nature of both the intermediate aldehyde and the final carboxylic acid product facilitates isolation by filtration, which is an efficient and scalable unit operation.

Waste Management: The Vilsmeier-Haack reaction generates phosphate-containing aqueous waste after workup, which requires treatment before disposal. Similarly, the choice of oxidant impacts the waste stream; for example, using H₂O₂ generates only water as a byproduct, whereas traditional metal-based oxidants like potassium permanganate produce significant inorganic waste (MnO₂).

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The synthesis of this compound can be evaluated and improved through this lens, particularly in the oxidation step.

The conversion of an aldehyde to a carboxylic acid is a prime target for green innovation. Traditional methods often employ hazardous and waste-generating oxidants like chromium(VI) or manganese(VII) compounds. misericordia.edu Modern, greener alternatives focus on maximizing atom economy and minimizing waste and toxicity.

One of the most promising green oxidants is hydrogen peroxide (H₂O₂), as its only byproduct is water. The use of H₂O₂ in an improved basic system provides an efficient route for the oxidation of electron-rich aromatic aldehydes. teknoscienze.comresearchgate.netresearchgate.net Other emerging green methods include the use of atmospheric oxygen as the terminal oxidant, often in conjunction with a catalyst, and photocatalytic, catalyst-free oxidations using light and air. misericordia.edursc.org These methods avoid the need for hazardous reagents and can often be performed under milder conditions.

The following table compares different oxidation methods based on green chemistry principles.

| Oxidation Method | Oxidizing Agent | Typical Byproducts | Green Chemistry Considerations |

| Traditional | KMnO₄ or K₂Cr₂O₇ | MnO₂ or Cr³⁺ salts | Poor atom economy; generates toxic heavy metal waste. misericordia.edu |

| Improved Basic Peroxide | H₂O₂ / Base | H₂O | Excellent atom economy; water is the only byproduct; H₂O₂ is a relatively safe oxidant. teknoscienze.comresearchgate.net |

| Catalytic Aerobic Oxidation | O₂ (from air) / Catalyst | H₂O | Uses abundant and free atmospheric oxygen; minimizes reagent-based waste. misericordia.edu |

| Photocatalyst-Free Oxidation | O₂ (from air) / Light | H₂O | Eliminates the need for a catalyst; uses a renewable energy source (light); highly sustainable. rsc.org |

Chemical Transformations and Derivatization Studies of 2,5 Dimethoxy 4 Methylbenzoic Acid

Formation of Carboxylic Acid Derivatives

The carboxylic acid moiety is a prime site for chemical modification, readily converted into a range of functional groups such as esters, amides, and more complex heterocyclic systems.

The conversion of 2,5-dimethoxy-4-methylbenzoic acid into its corresponding esters and amides represents a fundamental step in its derivatization. These reactions are typically straightforward and high-yielding.

Ester Synthesis: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species. For instance, methyl 2,5-dimethoxy-4-methylbenzoate can be synthesized by refluxing the parent acid in methanol (B129727) with a catalytic amount of sulfuric acid. Alternatively, reacting the acid with alkyl halides in the presence of a base is also an effective method. The synthesis of various methyl hydroxy-methoxybenzoate esters has been well-documented, employing methods such as esterification of the corresponding benzoic acids followed by selective O-methylation. diva-portal.org

Amide Synthesis: Amide bond formation is one of the most frequent transformations in medicinal chemistry. nih.gov This is typically accomplished by activating the carboxylic acid group to facilitate nucleophilic attack by a primary or secondary amine. Common coupling agents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Another efficient method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.gov A more recent, catalyst-free approach involves the direct amidation of esters using sodium amidoboranes at room temperature, which proceeds rapidly and with high chemoselectivity. nih.gov These methods allow for the synthesis of a wide array of primary and secondary amides from the this compound scaffold.

Table 1: Representative Ester and Amide Derivatives of this compound This table presents hypothetical examples based on standard synthetic transformations.

| Derivative Type | R Group | Resulting Compound Name | Molecular Formula |

|---|---|---|---|

| Ester | -CH₃ | Methyl 2,5-dimethoxy-4-methylbenzoate | C₁₁H₁₄O₄ |

| Ester | -CH₂CH₃ | Ethyl 2,5-dimethoxy-4-methylbenzoate | C₁₂H₁₆O₄ |

| Amide | -H | 2,5-Dimethoxy-4-methylbenzamide | C₁₀H₁₃NO₃ |

| Amide | -CH₂Ph | N-Benzyl-2,5-dimethoxy-4-methylbenzamide | C₁₇H₁₉NO₃ |

Further derivatization of the carboxyl group can lead to the formation of hydrazides, which are key precursors for synthesizing five-membered heterocyclic rings like oxadiazoles.

Hydrazide Synthesis: The synthesis of 2,5-dimethoxy-4-methylbenzohydrazide typically begins with the esterification of the parent carboxylic acid, for example, to its methyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), usually in a solvent like ethanol (B145695) under reflux, to yield the desired hydrazide. nih.govmdpi.com This two-step procedure is a standard and efficient route for producing carbohydrazides from their corresponding acids.

Oxadiazole Formation: 2,5-Disubstituted 1,3,4-oxadiazoles are a class of heterocycles known for their wide range of biological activities. nih.gov They are commonly synthesized from carboxylic acid hydrazides. One prevalent method is the cyclodehydration of an intermediate N,N'-diacylhydrazine, which can be formed by reacting the initial hydrazide with another carboxylic acid or acyl chloride. This cyclization can be promoted by various dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). nih.govbiointerfaceresearch.com For example, reacting a hydrazide with a substituted acid in the presence of POCl₃ serves as both an efficient reagent and solvent, leading to the formation of the 1,3,4-oxadiazole (B1194373) ring with excellent yields. nih.gov Another approach is the oxidative cyclization of hydrazones (formed from the condensation of a hydrazide and an aldehyde), using oxidizing agents like bromine in acetic acid. biointerfaceresearch.com

Table 2: Hydrazide and Oxadiazole Derivatives from this compound This table outlines the synthetic pathway and representative structures.

| Compound Type | Structure | Synthetic Precursor(s) | Key Reagent(s) |

|---|---|---|---|

| Hydrazide | 2,5-Dimethoxy-4-methylbenzohydrazide | Methyl 2,5-dimethoxy-4-methylbenzoate | Hydrazine Hydrate |

| Oxadiazole | 2-(2,5-Dimethoxy-4-methylphenyl)-5-phenyl-1,3,4-oxadiazole | 2,5-Dimethoxy-4-methylbenzohydrazide, Benzoic Acid | POCl₃ |

Ring Modifications and Substituent Transformations

Beyond derivatizing the carboxylic acid, the core aromatic scaffold of this compound can be modified through various reactions, including reduction of the carboxyl group or the aromatic ring itself, and incorporation into larger molecular frameworks like Schiff bases.

Reduction reactions offer a pathway to derivatives with altered electronic and steric properties. This can involve either the selective reduction of the carboxylic acid function or the saturation of the aromatic ring.

Reduction of the Carboxylic Acid: The carboxylic acid group is generally resistant to reduction. However, chemoselective catalysts have been developed for this transformation. For instance, a Ru-Sn/Al₂O₃ catalyst has been shown to be effective for the selective hydrogenation of the carboxyl group of benzoic acid to the corresponding benzyl (B1604629) alcohol, leaving the aromatic ring intact. researchgate.net Applying this method to this compound would yield (2,5-dimethoxy-4-methylphenyl)methanol.

Reduction of the Aromatic Ring: The hydrogenation of the benzene (B151609) ring of benzoic acid derivatives to form cyclohexanecarboxylic acid derivatives is an important industrial process. nih.gov This transformation is challenging due to the high resonance energy of the aromatic ring and potential catalyst poisoning by the carboxyl group. nih.gov Supported transition metal catalysts are typically employed under hydrogen pressure. Catalysts based on ruthenium (Ru/C) can hydrogenate both the aromatic ring and the carboxylic group, while palladium catalysts (Pd/C) tend to be more selective for the ring. researchgate.netcabidigitallibrary.org More recently, Pt/TiO₂ has been reported as a highly efficient catalyst for the hydrogenation of benzoic acid and its derivatives to the corresponding cyclohexanecarboxylic acids under relatively mild conditions. nih.gov These methods could be applied to produce 2,5-dimethoxy-4-methylcyclohexanecarboxylic acid.

Table 3: Potential Reduction Products of this compound

| Reduction Type | Product Name | Catalyst Example |

|---|---|---|

| Carboxyl Group Reduction | (2,5-Dimethoxy-4-methylphenyl)methanol | Ru-Sn/Al₂O₃ |

| Aromatic Ring Reduction | 2,5-Dimethoxy-4-methylcyclohexanecarboxylic acid | Pt/TiO₂ or Pd/C |

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, often formed by the condensation of a primary amine with an aldehyde or ketone. To incorporate the 2,5-dimethoxy-4-methylphenyl scaffold into a Schiff base, the parent benzoic acid must first be converted into an aldehyde or an amine-containing derivative.

The most direct route involves the reduction of the carboxylic acid to an aldehyde, 2,5-dimethoxy-4-methylbenzaldehyde (B127970). This aldehyde can then be readily condensed with a variety of primary amines or hydrazides to form the corresponding Schiff bases or hydrazones. For example, the synthesis of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide was achieved by condensing 2,5-dimethoxybenzaldehyde (B135726) with 4-aminobenzohydrazide (B1664622) in methanol. researchgate.net Similarly, a wide range of benzoylhydrazones can be prepared by refluxing a suitable benzohydrazide (B10538) with various aldehydes in methanol, sometimes with a catalytic amount of acetic acid. nih.govmdpi.comnih.gov This strategy allows for the creation of a large and diverse library of Schiff base derivatives from the 2,5-dimethoxy-4-methylphenyl core.

Table 4: Example of a Schiff Base Derivative Based on a reported synthesis using a similar aldehyde.

| Schiff Base Type | Aldehyde Precursor | Amine/Hydrazide Precursor | Resulting Schiff Base Product |

|---|---|---|---|

| Hydrazone | 2,5-Dimethoxy-4-methylbenzaldehyde | 4-Aminobenzohydrazide | (E)-N'-(2,5-Dimethoxy-4-methylbenzylidene)-4-aminobenzohydrazide |

Scaffold Diversification for Target-Oriented Synthesis

The chemical transformations described—amide and ester formation, hydrazide and oxadiazole synthesis, reduction, and Schiff base incorporation—are fundamental tools for scaffold diversification. In medicinal chemistry, this "scaffold-oriented synthesis" approach is used to generate libraries of related but structurally distinct molecules. researchgate.net By systematically altering the functional groups and structural properties of a core scaffold like this compound, chemists can fine-tune its biological activity for a specific purpose.

For example, the synthesis of 1,3,4-oxadiazole derivatives is often pursued to find new anti-inflammatory agents. nih.gov Similarly, the creation of extensive libraries of amides and esters is a common strategy in the search for novel anticancer compounds. nih.gov Each new derivative possesses a unique set of properties (e.g., polarity, size, hydrogen bonding capability) that influences how it interacts with biological targets like enzymes or receptors. This target-oriented approach, powered by the versatile chemistry of the initial scaffold, is a cornerstone of modern drug discovery.

Metabolism-Oriented Chemical Degradation to Benzoic Acid Derivatives

The study of how chemical compounds are broken down in biological systems, or metabolized, is crucial for understanding their lifecycle and potential effects. While direct and exhaustive research on the metabolic degradation of this compound is not extensively documented in publicly available literature, insights can be drawn from the metabolic pathways of structurally analogous compounds. The primary transformations anticipated for a molecule like this compound involve reactions such as O-demethylation and modifications to the alkyl substituent on the aromatic ring, leading to various benzoic acid derivatives.

Studies on related substituted phenethylamines and benzoic acids have revealed key enzymatic processes that drive their degradation. These processes often involve cytochrome P450 (CYP450) enzymes, which are central to drug and xenobiotic metabolism. The main metabolic routes observed for similar compounds include oxidative deamination and demethylation. nih.govresearchgate.net For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) has been shown to yield 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) through oxidative deamination. nih.govresearchgate.net Further metabolism of such compounds can proceed via demethylation. nih.govresearchgate.net

Drawing parallels from these findings, the metabolism-oriented chemical degradation of this compound would likely proceed through the following key transformations, resulting in the formation of other benzoic acid derivatives.

Anticipated Metabolic Transformations

The chemical structure of this compound features two methoxy (B1213986) groups and a methyl group attached to the benzene ring, in addition to the carboxylic acid group. These functional groups are common sites for metabolic modification.

O-Demethylation: The methoxy groups at the C2 and C5 positions are susceptible to enzymatic O-demethylation. This reaction would replace a methoxy group with a hydroxyl group, leading to the formation of hydroxy-methoxy-methylbenzoic acids. Depending on which methoxy group is removed, this could result in 2-hydroxy-5-methoxy-4-methylbenzoic acid or 5-hydroxy-2-methoxy-4-methylbenzoic acid. Further demethylation could lead to the formation of a dihydroxy-methylbenzoic acid derivative.

Oxidation of the Methyl Group: The methyl group at the C4 position can undergo oxidation. This typically occurs in a stepwise manner, first forming a hydroxymethyl group (-CH₂OH), which can be further oxidized to an aldehyde (-CHO), and finally to a carboxylic acid group (-COOH). This would result in the formation of dicarboxylic acid derivatives of dimethoxybenzene.

The table below outlines the potential benzoic acid derivatives formed from these metabolic transformations of this compound, based on established metabolic pathways for similar aromatic compounds.

| Starting Compound | Transformation | Potential Product (Benzoic Acid Derivative) |

| This compound | Mono-O-demethylation | 2-Hydroxy-5-methoxy-4-methylbenzoic acid |

| This compound | Mono-O-demethylation | 5-Hydroxy-2-methoxy-4-methylbenzoic acid |

| This compound | Di-O-demethylation | 2,5-Dihydroxy-4-methylbenzoic acid |

| This compound | Methyl group oxidation | 2,5-Dimethoxyterephthalic acid |

It is important to note that the relative prevalence of these metabolites would depend on the specific enzymes involved and the physiological conditions. In many biological systems, multiple metabolic pathways can occur concurrently, leading to a mixture of derivative compounds.

The degradation of chlorinated benzoic acids has also been studied, providing further analogous information. For example, the degradation of 2,5-dichlorobenzoic acid can lead to the formation of chlorocatechols. researchgate.net While the substituents are different, the underlying principles of enzymatic attack on the aromatic ring and its substituents are relevant.

Mechanistic Investigations of Chemical Processes Involving 2,5 Dimethoxy 4 Methylbenzoic Acid and Its Derivatives

Reaction Mechanism Elucidation through Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are pivotal in elucidating the pathways of chemical reactions. While specific kinetic and thermodynamic data for 2,5-Dimethoxy-4-methylbenzoic acid are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogues, such as 2,4-dimethoxybenzoic acid.

The acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid demonstrates a dependence on the acidity of the solution, which is consistent with the formation of a conjugate acid of the reactant. researchgate.netresearchgate.netfigshare.com The rate of this reaction is accelerated as the carboxyl group acquires a second proton. researchgate.net This suggests that the reaction proceeds through a protonated intermediate.

Thermodynamic parameters for various benzoic acid derivatives have been determined, providing a basis for understanding their stability and reactivity. For instance, the standard molar enthalpies of formation in the crystalline state have been calculated for several oxygen-containing aromatic compounds. researchgate.net The solubility of benzoic acid and its derivatives, a key thermodynamic parameter, has been shown to increase with the mole fraction of ethanol (B145695) in ethanol-water mixtures and with increasing temperature, indicating that the solvation process is favored under these conditions. jbiochemtech.com

Below is a table summarizing the observed rate constants for the decarboxylation of 2,4-dimethoxybenzoic acid in perchloric acid solutions, which serves as an illustrative example of the kinetic data obtainable for such reactions. researchgate.net

| Acid Concentration (M) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|

| 2 | 1.0 x 10⁻⁵ |

| 4 | 5.0 x 10⁻⁵ |

| 6 | 1.5 x 10⁻⁴ |

| 8 | 3.0 x 10⁻⁴ |

This interactive table allows for sorting and filtering of the data.

Identification and Characterization of Reaction Intermediates (e.g., carbocation intermediates)

The identification and characterization of transient species like carbocation intermediates are essential for a complete understanding of a reaction mechanism. In the context of reactions involving dimethoxybenzoic acid derivatives, carbocations are proposed as key intermediates, particularly in acid-catalyzed reactions.

For the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, the reaction is believed to proceed through a higher-energy, ring-protonated tautomer of the conjugate acid. researchgate.netresearchgate.netfigshare.com This intermediate facilitates the cleavage of the C-C bond. The methoxy (B1213986) groups, being electron-donating, play a crucial role in stabilizing the positive charge that develops on the aromatic ring during the formation of this intermediate. researchgate.net The generation of destabilized benzylic carbocations can also be achieved under mild conditions using visible-light photoredox catalysis, avoiding the need for strong Lewis acids and high temperatures. cas.cn

The stability of carbocations is influenced by substitution and resonance. youtube.com More substituted carbocations are generally more stable due to inductive effects and hyperconjugation. youtube.com Resonance delocalization of the positive charge, as would be expected in intermediates derived from this compound due to the presence of the methoxy groups, significantly enhances stability. youtube.com

Catalysis Mechanisms and Active Site Interactions (e.g., solid acid catalysis)

Catalysis is fundamental to many chemical transformations. Solid acid catalysts, in particular, offer advantages such as ease of separation and reusability. The catalytic activity of these materials is attributed to the presence of Brønsted and Lewis acid sites on their surfaces. mdpi.com

In reactions involving benzoic acid derivatives, solid acid catalysts can facilitate various transformations. For instance, carbon-based solid acids have been successfully used for the esterification of benzoic acid. mdpi.com These catalysts possess a high density of SO3H groups on amorphous carbon sheets. mdpi.com The mechanism involves the interaction of the substrate with the acidic active sites of the catalyst.

The catalytic decarboxylation of aromatic carboxylic acids has been achieved using various transition metal catalysts, including those based on iron-ruthenium nanoparticles. acs.org These multifunctional catalysts can possess both metal and amine sites that work in concert to promote the reaction. acs.org In such systems, the active sites on the catalyst surface interact with the carboxylic acid, facilitating the cleavage of the carboxyl group. The design of the catalyst, including the nature of the support and the proximity of different active sites, is critical for achieving high activity and selectivity. acs.org

Solvent Effects on Reaction Pathways and Energetics

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. Solvent effects arise from the differential solvation of reactants, transition states, and products.

In the decarboxylation of trichloroacetic acid, a reaction that has been studied to understand solvent effects, the rate is faster in polar aprotic solvents compared to protic solvents. jbiochemtech.com This is attributed to the differential solvation of the reactant and the transition state. jbiochemtech.com For benzoic acid derivatives, solubility studies in binary mixtures of ethanol and water have shown that increasing the proportion of the organic solvent enhances solubility and solvation. jbiochemtech.com

The following table illustrates the effect of solvent composition on the solubility of benzoic acid, a parent compound to the one of interest.

| Mole Fraction of Ethanol | Solubility of Benzoic Acid (mol/kg) at 298.15 K |

|---|---|

| 0.0 | 0.028 |

| 0.2 | 0.25 |

| 0.4 | 1.2 |

| 0.6 | 3.5 |

| 0.8 | 8.0 |

This interactive table allows for sorting and filtering of the data.

Adsorption Phenomena and Surface Interaction Mechanisms (e.g., Chemisorption on Metal Surfaces)

The interaction of organic molecules with metal surfaces is a critical aspect of various processes, including corrosion inhibition and heterogeneous catalysis. The adsorption of benzoic acid and its derivatives onto metal surfaces like stainless steel has been investigated to understand these interactions.

Studies on the adsorption of a Schiff base derived from 2,5-dimethoxybenzaldehyde (B135726), a derivative of the compound of interest, on a steel surface in an acidic medium indicated that the inhibition efficiency increased with temperature, suggesting a chemisorption mechanism. cas.cn The adsorption process was found to be spontaneous, as indicated by the negative free energy of adsorption. cas.cn

The adsorption of benzoic compounds on stainless steel particles has been shown to follow a Langmuirian model. researchgate.net Infrared spectroscopy studies suggest that the primary interaction occurs through the carboxyl group of the adsorbate with the stainless steel surface. researchgate.net For some derivatives, there is also evidence of interaction involving the phenolic hydroxyl group. researchgate.net The nature of the interaction between organic acids and metal oxide surfaces can vary, with possibilities including monodentate and bidentate bonding. mdpi.com

The adsorption mechanism of heavy metal ions by adsorbents can involve various interactions such as physical adsorption, chemisorption, and ion exchange. researchgate.net

Decarboxylation Mechanism Studies for Benzoic Acid Derivatives

Decarboxylation, the removal of a carboxyl group, is a significant reaction for benzoic acid derivatives. The mechanism of this reaction can vary depending on the reaction conditions and the substituents on the aromatic ring.

For many benzoic acid derivatives, decarboxylation occurs readily when there is a β-keto group or in malonic acid derivatives. figshare.com The reaction often proceeds through a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes. figshare.com

In the case of the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, the reaction is initiated by the protonation of the carboxyl group. researchgate.netresearchgate.netfigshare.com A subsequent key step involves the formation of a ring-protonated tautomer, which is a higher-energy intermediate. researchgate.netresearchgate.netfigshare.com The cleavage of the carbon-carbon bond of the carboxyl group is a rate-determining part of the process. researchgate.net Computational studies suggest that the lowest energy pathway involves the transfer of a proton from the carboxyl group to a water molecule concurrently with the C-C bond cleavage, thus avoiding the formation of a highly energetic protonated CO2 species. researchgate.netfigshare.com The presence of electron-donating methoxy groups is crucial for stabilizing the positive charge that develops on the aromatic ring during this process. researchgate.net

The decarboxylation of aromatic carboxylic acids can also be promoted by transition metal catalysts. acs.orgnih.gov For instance, copper-catalyzed decarboxylative hydroxylation of benzoic acids proceeds via a radical mechanism initiated by a ligand-to-metal charge transfer (LMCT) in the copper carboxylate complex. nih.gov This generates an aryl radical that can then undergo further reactions. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2,5 Dimethoxy 4 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,5-Dimethoxy-4-methylbenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are essential for assigning the positions of hydrogen and carbon atoms, respectively.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, a total of ten distinct carbon signals are expected, corresponding to each unique carbon atom in the structure. This includes the carboxyl carbon, the six carbons of the benzene (B151609) ring, the two methoxy (B1213986) carbons, and the methyl carbon. The chemical shifts of these carbons provide insights into their electronic environment, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass-to-charge ratio. In the context of metabolite profiling, GC/MS could be employed to detect and quantify this compound in biological samples. For instance, in studies of the metabolism of related psychotomimetic amines like 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane, this benzoic acid derivative is a potential metabolite. thieme-connect.de The analysis would involve derivatization of the carboxylic acid to a more volatile ester, followed by separation on a GC column and detection by a mass spectrometer.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy. This technique would be instrumental in confirming the elemental composition of this compound. While specific HREIMS data for this compound is not detailed in the available literature, its application would yield a highly accurate mass measurement, further corroborating its chemical formula.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. In matrix studies, MALDI-MS could be used to analyze this compound by co-crystallizing it with a suitable matrix material. This would allow for its detection and characterization, potentially in complex mixtures or from solid-state samples.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive analytical technique used to determine the molecular weight of a compound and to monitor the progress of a chemical reaction. In the context of synthesizing or modifying this compound, ESI-MS allows for the direct observation of reactants, intermediates, and products in the reaction mixture. This is achieved by ionizing the molecules in solution and then separating them based on their mass-to-charge ratio (m/z).

The primary advantage of ESI-MS in reaction monitoring is its high sensitivity and specificity, enabling the detection of even trace amounts of byproducts or unreacted starting materials. This real-time analysis provides crucial information for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For this compound, which has a molecular weight of 196.19 g/mol , ESI-MS in negative ion mode would typically show a prominent peak at an m/z of 195.18, corresponding to the deprotonated molecule [M-H]⁻. The monitoring of this specific ion, along with the ions of the starting materials, allows chemists to track the conversion to the desired product over time.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ Ion (m/z) |

| This compound | C10H12O4 | 196.19 | 195.18 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrations of its specific bonds. docbrown.info

The most prominent features in the IR spectrum of this compound are the absorptions related to the carboxylic acid and the methoxy groups. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. libretexts.orglibretexts.org The presence of a strong, sharp absorption peak around 1700-1680 cm⁻¹ confirms the C=O (carbonyl) stretch of the carboxylic acid. docbrown.infolibretexts.org

Furthermore, the C-O stretching vibrations of the carboxylic acid and the ether linkages of the methoxy groups give rise to distinct bands in the 1320-1210 cm⁻¹ region. libretexts.orglibretexts.org The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. libretexts.org The presence of absorptions in the 1600-1450 cm⁻¹ range corresponds to the C-C stretching vibrations within the aromatic ring. docbrown.info

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1680 |

| Carboxylic Acid / Ether | C-O Stretch | 1320-1210 |

| Aromatic | C-H Stretch | >3000 |

| Alkyl (Methyl) | C-H Stretch | <3000 |

| Aromatic | C=C Stretch | 1600-1450 |

X-ray Diffraction (XRD) for Solid-State Structure and Polymorphism Studies

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD analysis can provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This technique is also crucial for studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure.

Studies on similar benzoic acid derivatives have shown that they often form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.net For instance, the crystal structure of 2,5-dimethoxybenzoic acid reveals an unusual intramolecular hydrogen bond between the carboxylic acid group and the oxygen atom of the methoxy group at the 2-position. researchgate.net In contrast, other related molecules like p-anisic acid form intermolecular hydrogen-bonded dimers. rsc.org XRD studies on this compound would elucidate its specific hydrogen bonding patterns and packing in the crystal lattice.

The crystal system, space group, and unit cell dimensions obtained from XRD are fundamental parameters for characterizing the solid-state form of the compound.

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic). |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Hydrogen Bonding | The specific intra- and intermolecular hydrogen bond interactions. |

Chromatographic Methods for Purity, Separation, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its preparative separation from reaction mixtures. In analytical HPLC, a small sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column to separate the components of the mixture. The separated components are then detected, and their retention times are used for identification, while the peak areas are used for quantification.

A common HPLC method for analyzing benzoic acid derivatives is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (sometimes with an acid like acetic acid or phosphoric acid to control ionization) and an organic solvent like methanol (B129727) or acetonitrile. usda.govekb.eg The gradient or isocratic elution conditions can be optimized to achieve a good separation of this compound from its impurities or other reaction components. rsc.org HPLC is also used for preparative purposes to isolate larger quantities of the pure compound.

| HPLC Parameter | Typical Conditions for Benzoic Acid Derivatives |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of acidified water and methanol/acetonitrile |

| Detection | UV detector, typically at a wavelength around 254 nm or 280 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. sigmaaldrich.com In the synthesis of this compound, TLC can be used to quickly determine the presence of starting materials, the formation of the product, and the appearance of any byproducts. rochester.edu

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). As the mobile phase moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This results in the separation of the components into distinct spots. youtube.com

Computational Chemistry and Molecular Modeling of 2,5 Dimethoxy 4 Methylbenzoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors for 2,5-Dimethoxy-4-methylbenzoic acid. nih.govdntb.gov.ua

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the MEP would likely show negative potential around the carboxylic acid and methoxy (B1213986) oxygen atoms, indicating sites prone to electrophilic attack, while the aromatic protons and methyl group would exhibit positive potential.

Other reactivity descriptors such as chemical potential (μ), global hardness (η), and softness (S) can also be calculated to provide a quantitative measure of the molecule's reactivity and stability. nih.gov These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Chemical Potential (μ) | The tendency of an electron to escape; indicates the direction of charge transfer. | -3.85 eV |

| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.65 eV |

| Global Softness (S) | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. | 0.38 eV⁻¹ |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic carboxylic acids and are not from a specific experimental study on this compound.

Molecular Dynamics (MD) Simulations for Solution-Phase Interactions and Self-Association

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can model its behavior in a solution, such as water or an organic solvent, revealing crucial information about its interactions and potential for self-association. nih.gov

In a typical MD simulation, the molecule is placed in a simulated box of solvent molecules. The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a specific period, often nanoseconds to microseconds. The resulting trajectory provides a detailed view of the molecule's conformational changes, its interactions with surrounding solvent molecules (e.g., hydrogen bonding with water), and its tendency to form dimers or larger aggregates through self-association. ajchem-a.com

These simulations are critical for understanding solubility, diffusion, and how the molecule behaves at interfaces. For instance, MD can help visualize how the hydrophobic methyl and aromatic parts of the molecule and the hydrophilic carboxylic acid group orient themselves in an aqueous environment.

Table 2: Typical MD Simulation Parameters and Potential Observations

| Parameter | Description | Example Value/Observation |

| Force Field | A set of parameters to calculate the potential energy of the system. | OPLS3, CHARMM, AMBER |

| Solvent Model | The model used to represent the solvent molecules. | TIP3P or SPC/E for water |

| Simulation Time | The total time duration of the simulation. | 100 nanoseconds |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone from a reference structure. | Low RMSD suggests conformational stability. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance. | Peaks can indicate hydrogen bonding between the carboxylic acid and water. |

| Self-Association | Observation of the molecule forming dimers or larger clusters. | Can be quantified by analyzing intermolecular distances and interaction energies. |

Quantum Chemical Methods in Adsorption and Surface Chemistry

Quantum chemical methods, particularly DFT, are employed to study the adsorption of molecules onto various surfaces. arturorobertazzi.it These studies are relevant for applications such as chromatography, catalysis, and environmental remediation. For this compound, these methods can predict its interaction with surfaces like activated carbon, silica (B1680970), or metal nanoparticles. nih.govresearchgate.net

Calculations can determine the optimal adsorption geometry, showing how the molecule orients itself on the surface. For example, it might adsorb via its carboxylic acid group, its aromatic ring, or a combination of interactions. The adsorption energy is a key calculated parameter, indicating the strength of the molecule-surface interaction. A more negative adsorption energy implies a stronger, more favorable interaction. nih.gov

These methods can also elucidate the nature of the interaction, whether it is physisorption (driven by weaker van der Waals forces) or chemisorption (involving the formation of chemical bonds). mdpi.com The analysis of charge transfer between the molecule and the surface further clarifies the bonding mechanism. researchgate.net

Table 3: Predicted Adsorption Behavior on Different Surfaces

| Surface Material | Primary Interaction Type | Predicted Adsorption Energy (Illustrative) |

| Activated Carbon | Physisorption (π-π stacking with the aromatic ring, van der Waals forces). | -45 kJ/mol |

| Silica (SiO₂) (Hydroxylated) | Physisorption (Hydrogen bonding between the carboxylic acid and surface hydroxyls). | -60 kJ/mol |

| Silver Nanoparticles | Chemisorption (Interaction via the carboxylic acid's oxygen atoms and the silver surface). | -95 kJ/mol |

Note: Adsorption energies are illustrative and depend heavily on the specific surface characteristics and computational model used.

In Silico Prediction of Pharmacokinetic Properties

In the context of drug discovery, computational models are essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.govnih.gov These in silico predictions help to identify potential liabilities early in the development process, saving time and resources. iapchem.orgresearchgate.net For this compound, various ADME parameters can be estimated based on its structure.

Properties like lipophilicity (LogP), aqueous solubility (LogS), human intestinal absorption (HIA), and potential to cross the blood-brain barrier (BBB) are commonly predicted. Many predictive models are based on quantitative structure-property relationships (QSPR) derived from large datasets of known compounds. Rules such as Lipinski's Rule of Five are also used as a preliminary filter for druglikeness. researchgate.net

Table 4: Predicted ADMET Profile for this compound

| Property | Description | Predicted Outcome | Reference Range/Criteria |

| Molecular Weight | The mass of the molecule. | 196.20 g/mol | Lipinski: < 500 |

| LogP (Lipophilicity) | Octanol-water partition coefficient; measures lipophilicity. | ~2.1 | Lipinski: < 5 |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Moderately Soluble | Good: > -4 |

| Hydrogen Bond Donors | Number of O-H or N-H bonds. | 1 (from carboxylic acid) | Lipinski: ≤ 5 |

| Hydrogen Bond Acceptors | Number of O or N atoms. | 4 (from carboxyl and methoxy groups) | Lipinski: ≤ 10 |

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | High | Good: > 80% |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the barrier into the central nervous system. | Likely to be a non-penetrant |

Note: These predictions are generated by computational algorithms and require experimental validation.

Molecular Modeling in Structure-Activity Relationship (SAR) and Ligand Design

Molecular modeling is a cornerstone of modern drug design, enabling the study of structure-activity relationships (SAR). nih.gov If this compound were a hit compound from a screening campaign, molecular modeling techniques like molecular docking would be used to predict its binding mode within a biological target, such as a protein's active site. researchgate.net

Docking simulations place the ligand (the molecule) into the binding site of the receptor (the protein) in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. researchgate.net This provides a hypothesis for how the molecule interacts with key amino acid residues, for instance, through hydrogen bonds, hydrophobic interactions, or ionic interactions.

This structural information is then used to guide ligand design. nih.gov By analyzing the SAR, chemists can propose modifications to the original structure to improve potency and selectivity. For example, one could computationally evaluate whether adding a hydroxyl group or replacing the methyl group with a halogen on the aromatic ring of this compound would lead to a more favorable binding score. drugdiscoverychemistry.com

Table 5: Illustrative SAR Study via Molecular Modeling

| Analogue of this compound | Modification | Predicted Effect on Binding Affinity (Hypothetical) | Rationale |

| Parent Compound | N/A | Baseline | Forms a key hydrogen bond via the carboxylic acid. |

| Analogue 1 | Replace 4-methyl with 4-chloro | Increased affinity | The chloro group may form favorable halogen bonds or occupy a small hydrophobic pocket. |

| Analogue 2 | Replace 2-methoxy with 2-ethoxy | Decreased affinity | The bulkier ethoxy group may cause a steric clash with a nearby amino acid residue. |

| Analogue 3 | Convert carboxylic acid to methyl ester | Significantly decreased affinity | Loss of the crucial hydrogen bond and ionic interaction with a key residue in the active site. |

Free Energy Calculations and Reaction Path Determination

Beyond static structures, computational chemistry can map the energetic landscape of chemical reactions. For this compound, this could involve modeling its synthesis or its metabolic degradation pathways. Methods like DFT are used to calculate the energies of reactants, products, intermediates, and, crucially, transition states. dntb.gov.ua

By identifying the transition state—the highest energy point along a reaction coordinate—the activation energy (energy barrier) for a reaction can be determined. A lower activation energy corresponds to a faster reaction rate. This process allows for the determination of the most likely reaction path among several possibilities. nih.gov

Free energy calculations, often combined with MD simulations (e.g., using methods like umbrella sampling or metadynamics), can provide a more accurate picture by accounting for entropy and solvent effects. These calculations are computationally intensive but offer profound insights into reaction mechanisms and kinetics, which is vital for process optimization in chemical synthesis or for understanding drug metabolism.

Table 6: Hypothetical Reaction Path Analysis for a Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials for a given reaction step. | 0 (Reference) |

| Transition State 1 (TS1) | The energy maximum for the first step (e.g., nucleophilic attack). | +15.5 |

| Intermediate | A metastable species formed during the reaction. | -5.2 |

| Transition State 2 (TS2) | The energy maximum for the second step (e.g., proton transfer). | +12.8 |

| Products | The final species of the reaction step. | -11.0 |

Note: The values are illustrative for a hypothetical two-step reaction involving the molecule.

Advanced Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Drug-Like Scaffolds

The design and synthesis of innovative molecular scaffolds are fundamental to the discovery of new drugs. 2,5-Dimethoxy-4-methylbenzoic acid serves as a valuable starting point for creating diverse chemical libraries with potential therapeutic applications.

Exploiting the Benzoic Acid Framework as a Privileged Structure

The benzoic acid moiety is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for drug discovery. cambridgemedchemconsulting.com The inherent properties of the benzoic acid scaffold, such as its ability to participate in various non-covalent interactions and its relatively rigid structure, allow for the rational design of targeted ligands. cambridgemedchemconsulting.com The substitution pattern of this compound, with its methoxy (B1213986) and methyl groups, provides specific electronic and steric properties that can be fine-tuned to optimize interactions with biological macromolecules.

The versatility of the benzoic acid framework is evident in its presence in a wide range of approved drugs and clinical candidates. cambridgemedchemconsulting.com Its derivatives have been explored for the treatment of various diseases, including tuberculosis, where they can act as prodrugs. nih.gov The ability to modify the carboxylic acid group into esters or amides further expands the chemical space that can be explored, leading to compounds with improved pharmacokinetic and pharmacodynamic properties. nih.gov

Scaffold-Based De Novo Drug Discovery and Library Design

Scaffold-based drug discovery is a powerful strategy that focuses on identifying and optimizing a core molecular structure to develop new drug candidates. nih.govresearchgate.net This approach allows for the systematic exploration of chemical space around a validated scaffold. nih.gov The this compound scaffold can be utilized in de novo drug design, where computational methods are employed to build novel molecules with desired properties. nih.govresearchgate.net

The process often involves generating a library of derivatives by introducing various functional groups at different positions of the parent scaffold. This can be achieved through combinatorial chemistry, leading to a large number of compounds for high-throughput screening. Deep learning and other computational tools can aid in the design and evaluation of these virtual libraries, predicting their potential biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net

Investigation of Biological Activities and Pathway Modulation

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the potential of this scaffold in modulating various physiological pathways.

Antimicrobial Properties of Derivatives

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Benzoic acid and its derivatives have long been known for their antimicrobial properties. acs.orgnih.gov Research has shown that derivatives of this compound exhibit promising antimicrobial activity.

For instance, studies on N-2,5-dimethylphenylthioureido acid derivatives have demonstrated their potential as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. nih.gov The 2,5-dimethylphenyl scaffold is a common feature in many antimicrobial compounds and has been found to be active against a broad spectrum of microorganisms, including bacteria and fungi. nih.gov The synthesis of various derivatives, such as thiazoles, has yielded compounds with significant activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov

| Compound Type | Target Organism(s) | Key Findings |

| N-2,5-dimethylphenylthioureido acid derivatives | Gram-positive bacteria, drug-resistant fungi | Novel scaffolds for antimicrobial candidates against MRSA and VRE. nih.gov |

| Thiazole derivatives | Methicillin and tedizolid/linezolid-resistant S. aureus, vancomycin-resistant E. faecium | Favorable activity against resistant bacterial strains. nih.gov |

| Benzoic acid esters | Mycobacterium tuberculosis | Showed more activity than the free acid, acting as prodrugs. nih.gov |

Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are implicated in a wide range of chronic diseases. Derivatives of benzoic acid have been investigated for their anti-inflammatory and antioxidant properties. nih.gov

Research on benzoic acid derivatives isolated from natural sources, such as the fruits of Melicope semecarpifolia, has identified compounds with potent inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov These findings highlight the potential of the benzoic acid scaffold in developing new anti-inflammatory agents. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.

Studies on Anti-diabetic and Depigmentation Effects of Related Benzamide (B126) Derivatives

Benzamide derivatives, which can be synthesized from benzoic acids, have shown potential in treating metabolic and skin pigmentation disorders.

Anti-diabetic Effects: Studies have explored benzamide derivatives as glucokinase activators for the treatment of diabetes. nih.govnih.gov A computational study on benzamide derivatives aimed to identify key features for developing potent glucokinase activators. nih.gov Furthermore, a specific benzamide derivative, 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), was identified as a potent anti-diabetic agent. elsevierpure.com DMPB was found to significantly increase glucose uptake in muscle cells and enhance the expression of key proteins involved in glucose metabolism. elsevierpure.com

Depigmentation Effects: Certain benzamide derivatives have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, making them potential agents for treating hyperpigmentation. nih.govnih.gov A series of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety demonstrated significant depigmenting and tyrosinase inhibitory activities. nih.gov The lipophilic nature of the adamantyl group appeared to enhance the depigmentation power of these compounds. nih.gov Another study on N-(acryloyl)benzamide derivatives also identified compounds with potent tyrosinase inhibitory and anti-melanogenic effects in melanoma cells. nih.gov

| Derivative Class | Biological Effect | Mechanism of Action/Key Findings |

| Benzamide derivatives | Anti-diabetic | Act as glucokinase activators. nih.govnih.gov |

| 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) | Anti-diabetic | Increased glucose uptake and expression of glucose metabolism proteins. elsevierpure.com |

| Adamantyl N-benzylbenzamide derivatives | Depigmentation | Tyrosinase inhibition, enhanced by lipophilic adamantyl group. nih.gov |

| N-(acryloyl)benzamide derivatives | Depigmentation | Potent tyrosinase inhibition and anti-melanogenic effects. nih.gov |

Anti-sickling Activity and Protein Interactions

Research into the anti-sickling properties of various benzoic acid derivatives has identified potential therapeutic agents for sickle cell disease (SCD). SCD is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell deformation. Compounds that can inhibit this polymerization or interact with the hemoglobin molecule to stabilize its oxygenated form are of significant interest.

While studies have demonstrated that compounds such as 3,5-dimethoxy-4-hydroxybenzoic acid can inhibit HbS polymerization, a review of the available scientific literature did not yield specific data on the anti-sickling activity of This compound . nih.gov Similarly, detailed research on its direct interactions with hemoglobin S or other related proteins involved in the pathophysiology of sickle cell disease is not presently available. Therefore, its potential role in the management of sickle cell disease remains uncharacterized.

Photochemical Applications: Photoremovable Protecting Groups

Photoremovable protecting groups (PPGs), or photocages, are moieties that can be cleaved from a substrate molecule upon irradiation with light, allowing for precise spatial and temporal control over the release of an active compound. nih.govwikipedia.org This technology has found broad applications in chemical synthesis and biology. nih.gov Various chemical scaffolds, including those based on 2-nitrobenzyl and phenacyl structures, have been developed for this purpose. nih.govpsu.edu The 2,5-dimethylphenacyl (DMP) group, for instance, has been shown to serve as a PPG for carboxylic acids. nih.gov However, a review of the literature indicates that This compound itself is not reported for use as a photoremovable protecting group.

Industrial, Environmental, and Material Science Perspectives

Intermediate in Fine Chemical Synthesis and Specialty Chemicals Production

2,5-Dimethoxy-4-methylbenzoic acid is a valuable intermediate in the synthesis of more complex molecules within the fine chemicals and specialty chemicals industries. Its substituted benzene (B151609) ring, featuring methoxy (B1213986) and methyl groups, along with a carboxylic acid function, provides a versatile scaffold for building a variety of downstream products.

One of the key applications of this compound is as a precursor in the synthesis of other valuable chemical entities. For instance, the related compound 2,5-dimethoxy-4-methylbenzaldehyde (B127970) is utilized in the preparation of phenylamine derivatives. chemicalbook.comfishersci.ca This suggests that this compound can be readily converted to its corresponding aldehyde, which then serves as a crucial building block. The synthesis of methyl 3-methoxy-4-methylbenzoate from a mixture containing 3-methoxy-4-methylbenzoic acid further illustrates the role of such substituted benzoic acids as intermediates in the production of esters and other derivatives. google.com These transformations are fundamental in organic synthesis, allowing for the creation of a diverse range of molecules with specific functionalities and properties.

The production of specialty chemicals often relies on the availability of such well-defined building blocks. The structural features of this compound make it a candidate for the synthesis of compounds with potential applications in pharmaceuticals and other specialized fields. For example, structure-activity relationship studies on 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists, highlighting the importance of the dimethoxyphenethylamine scaffold which can be derived from precursors like this compound. nih.gov

The following table summarizes the key reactive sites of this compound, making it a versatile intermediate.

| Functional Group | Potential Reactions |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol, Conversion to acid chloride |

| Methoxy Groups | Demethylation |

| Aromatic Ring | Electrophilic substitution (subject to directing effects of existing groups) |

Research Reagent and Building Block for Combinatorial Libraries